molecular formula C18H14F2N4O6 B5005863 [4-(4-Fluoro-2-nitrobenzoyl)piperazin-1-yl]-(4-fluoro-2-nitrophenyl)methanone

[4-(4-Fluoro-2-nitrobenzoyl)piperazin-1-yl]-(4-fluoro-2-nitrophenyl)methanone

Cat. No.: B5005863
M. Wt: 420.3 g/mol
InChI Key: VHZIIIYHWVLIPI-UHFFFAOYSA-N
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Description

[4-(4-Fluoro-2-nitrobenzoyl)piperazin-1-yl]-(4-fluoro-2-nitrophenyl)methanone is a synthetic organic compound that features a piperazine ring substituted with fluoro and nitro groups

Properties

IUPAC Name

[4-(4-fluoro-2-nitrobenzoyl)piperazin-1-yl]-(4-fluoro-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O6/c19-11-1-3-13(15(9-11)23(27)28)17(25)21-5-7-22(8-6-21)18(26)14-4-2-12(20)10-16(14)24(29)30/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZIIIYHWVLIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluoro-2-nitrobenzoyl)piperazin-1-yl]-(4-fluoro-2-nitrophenyl)methanone typically involves multi-step organic reactions. A common route might include:

    Nitration: Introduction of nitro groups to the benzene rings.

    Fluorination: Substitution of hydrogen atoms with fluorine.

    Acylation: Formation of the benzoyl group.

    Piperazine Introduction: Coupling of the piperazine ring with the benzoyl groups.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro groups.

    Substitution: The fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Amines: From the reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Potential studies on its biological activity, including antimicrobial or anticancer properties.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The presence of fluoro and nitro groups can significantly influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone: Lacks the nitro groups.

    [4-(4-Nitrobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone: Lacks the fluoro groups.

Uniqueness

The combination of both fluoro and nitro groups in [4-(4-Fluoro-2-nitrobenzoyl)piperazin-1-yl]-(4-fluoro-2-nitrophenyl)methanone may confer unique properties, such as enhanced reactivity or specific biological activity, making it a compound of interest for further research.

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